2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound that features a bromophenoxy group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 4-bromophenol is then reacted with 3-(trifluoromethyl)phenylpropanamide under basic conditions to form the desired compound. Common reagents for this step include potassium carbonate and dimethylformamide as a solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 2-(4-iodophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide.
Scientific Research Applications
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.
Materials Science: It can be incorporated into materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- 2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- 2-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Uniqueness
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens might not. Additionally, the trifluoromethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO2/c1-10(23-14-7-5-12(17)6-8-14)15(22)21-13-4-2-3-11(9-13)16(18,19)20/h2-10H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGJSTMYQCIHNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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